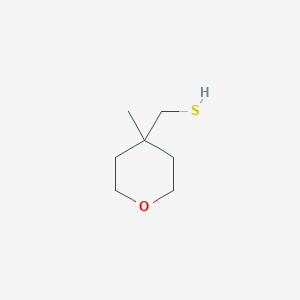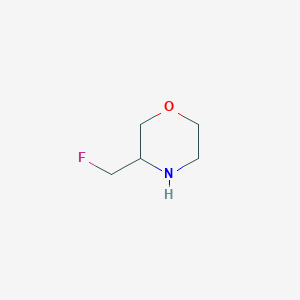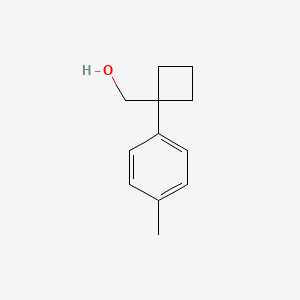
(1-(p-Tolyl)cyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(p-Tolyl)cyclobutyl)methanol is an organic compound with the molecular formula C12H16O It is characterized by a cyclobutyl ring substituted with a p-tolyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-Tolyl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-tolylmagnesium bromide with cyclobutanone, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: (1-(p-Tolyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form cyclobutyl derivatives.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of (1-(p-Tolyl)cyclobutyl)ketone.
Reduction: Formation of cyclobutyl derivatives.
Substitution: Various substituted p-tolyl derivatives.
Aplicaciones Científicas De Investigación
(1-(p-Tolyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1-(p-Tolyl)cyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The p-tolyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
- (1-(p-Tolyl)cyclobutyl)amine
- (1-(p-Tolyl)cyclobutyl)ketone
- (1-(p-Tolyl)cyclobutyl)carboxylic acid
Comparison: (1-(p-Tolyl)cyclobutyl)methanol is unique due to the presence of the hydroxyl group, which imparts different reactivity and interaction profiles compared to its analogs. For example, (1-(p-Tolyl)cyclobutyl)amine has an amine group, leading to different hydrogen bonding and nucleophilic properties. Similarly, (1-(p-Tolyl)cyclobutyl)ketone and (1-(p-Tolyl)cyclobutyl)carboxylic acid have distinct functional groups that influence their chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-3-5-11(6-4-10)12(9-13)7-2-8-12/h3-6,13H,2,7-9H2,1H3 |
Clave InChI |
CTOKYSJQNTXHJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


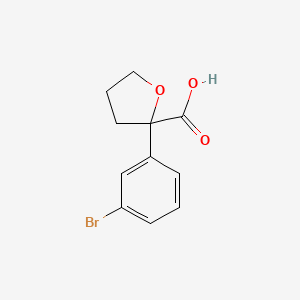
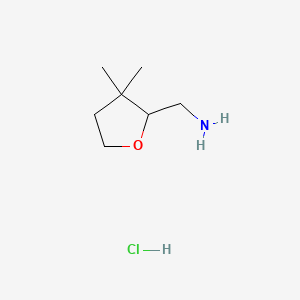
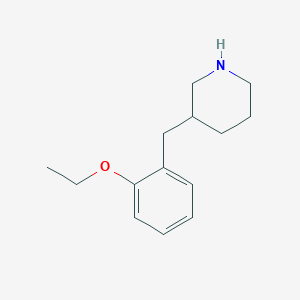
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)

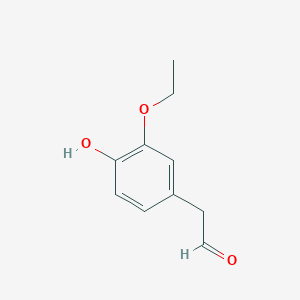
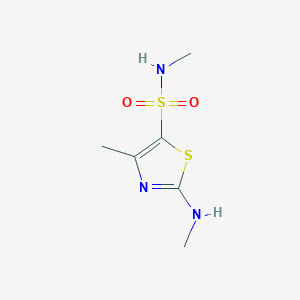

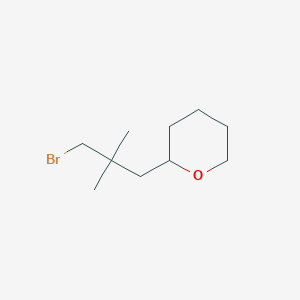
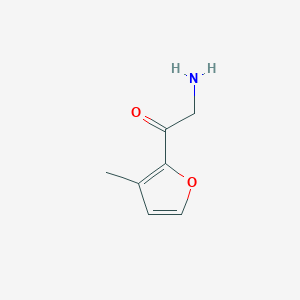
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

